![molecular formula C23H20FNO6S B281589 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has been widely used in scientific research for its various properties. This compound is also known as "Compound A" in scientific literature. It is a potent inhibitor of a specific enzyme called "fatty acid amide hydrolase" (FAAH), which is responsible for breaking down endocannabinoids in the body.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves inhibition of FAAH. FAAH is an enzyme that is responsible for breaking down endocannabinoids in the body. Inhibition of FAAH by 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate leads to increased levels of endocannabinoids in the body, which can modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate are mainly attributed to its ability to inhibit FAAH. Inhibition of FAAH leads to increased levels of endocannabinoids in the body, which can modulate various physiological processes such as pain, inflammation, and anxiety. Studies have shown that 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can alleviate pain and inflammation in various animal models. It has also been shown to have anxiolytic effects in animal models of anxiety.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments are mainly attributed to its specificity and potency as an inhibitor of FAAH. It has been shown to be a highly selective inhibitor of FAAH and does not affect other enzymes that are involved in lipid metabolism. It is also a potent inhibitor of FAAH, which allows for the use of lower concentrations of the compound in experiments. The limitations of using 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments are mainly related to its solubility and stability. The compound is poorly soluble in water and requires the use of organic solvents for its preparation. It is also relatively unstable and can undergo hydrolysis under certain conditions.
Future Directions
There are several future directions for the use of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in scientific research. One potential direction is the development of more potent and selective inhibitors of FAAH. Another direction is the use of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in combination with other compounds to modulate the endocannabinoid system. Finally, there is a need for more studies to investigate the long-term effects of FAAH inhibition by 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate on various physiological processes.
Synthesis Methods
The synthesis of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-3-nitronaphthalene with methyl vinyl ketone in the presence of a base to form a Michael adduct. This adduct is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then converted to the corresponding tosylate using tosyl chloride and pyridine. The tosylate is then reacted with 4-fluorobenzenesulfonamide to form the sulfonamide intermediate. Finally, this intermediate is reacted with 2-methoxyethyl 3-hydroxy-2-naphthoate in the presence of a base to form the desired product.
Scientific Research Applications
2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively used in scientific research as a tool compound to study the role of FAAH in various physiological and pathological conditions. FAAH is an enzyme that is responsible for breaking down endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes such as pain, inflammation, and anxiety. Inhibition of FAAH by 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate leads to increased levels of endocannabinoids in the body, which in turn can modulate various physiological processes.
properties
Molecular Formula |
C23H20FNO6S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-methoxyethyl 5-[(4-fluorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H20FNO6S/c1-14-21(23(26)30-12-11-29-2)19-13-20(17-5-3-4-6-18(17)22(19)31-14)25-32(27,28)16-9-7-15(24)8-10-16/h3-10,13,25H,11-12H2,1-2H3 |
InChI Key |
OVGYYYANHVMBED-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)
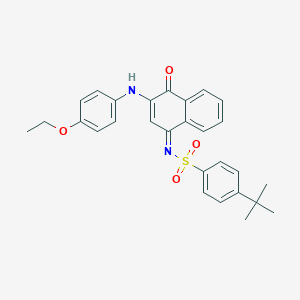
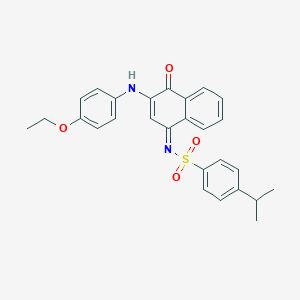

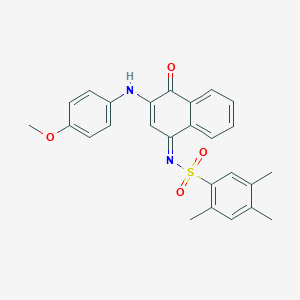
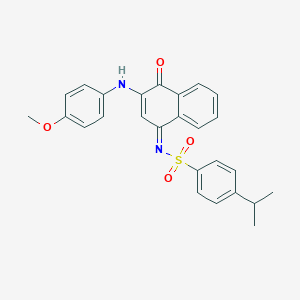
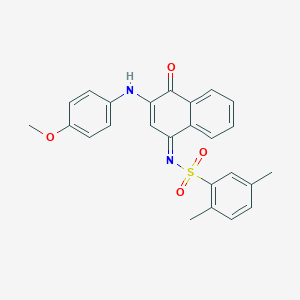
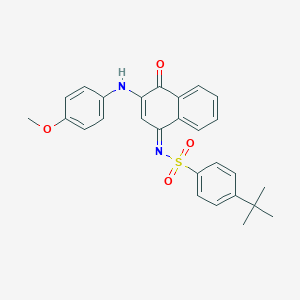
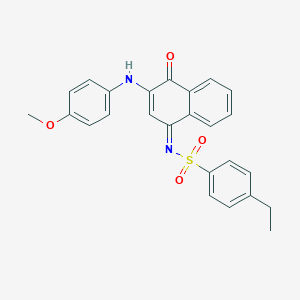

![N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281523.png)
![N-(2-naphthylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281525.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281526.png)
![N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281531.png)